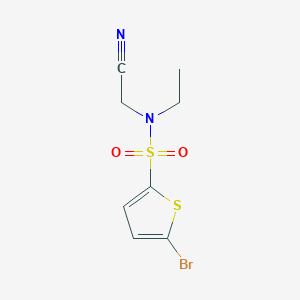![molecular formula C13H16N2O2 B7589640 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol, also known as MOPEP, is a synthetic compound that has been widely used in scientific research. MOPEP belongs to the class of phenols, which are organic compounds that contain a hydroxyl group (-OH) attached to an aromatic ring.
作用機序
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol selectively activates the α2-adrenergic receptor subtype by binding to the receptor and inducing a conformational change. This conformational change leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. The inhibition of adenylyl cyclase leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in protein kinase A (PKA) activity. The activation of MAPK pathways leads to the activation of various transcription factors, which regulate gene expression.
Biochemical and Physiological Effects:
The activation of α2-adrenergic receptors by 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol leads to various biochemical and physiological effects, including the inhibition of insulin secretion, the modulation of neurotransmitter release, and the regulation of blood pressure. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been shown to inhibit insulin secretion by activating the α2-adrenergic receptor subtype in pancreatic β-cells. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has also been shown to modulate neurotransmitter release by activating the α2-adrenergic receptor subtype in the central nervous system. Finally, 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been shown to regulate blood pressure by activating the α2-adrenergic receptor subtype in the cardiovascular system.
実験室実験の利点と制限
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has several advantages and limitations for lab experiments. One advantage is its selectivity for the α2-adrenergic receptor subtype, which allows for the specific activation of this receptor subtype. Another advantage is its stability, which allows for long-term storage and use in experiments. One limitation is its solubility, which can limit its use in certain experimental conditions. Another limitation is its cost, which can be prohibitive for some research groups.
将来の方向性
There are several future directions for the use of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol in scientific research. One direction is the study of the role of α2-adrenergic receptors in various disease states, including diabetes, hypertension, and neurodegenerative diseases. Another direction is the development of new α2-adrenergic receptor agonists with improved selectivity and efficacy. Finally, the use of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol in combination with other drugs or therapies may lead to new treatments for various diseases.
合成法
The synthesis of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol involves several steps. The first step is the protection of the hydroxyl group of 3-hydroxyacetophenone with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the formation of an oxazoline ring by reacting the protected 3-hydroxyacetophenone with methylamine in the presence of an acid catalyst. The third step is the deprotection of the TBDMS group to yield 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol.
科学的研究の応用
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been extensively used in scientific research as a tool to study the role of adrenergic receptors in various physiological processes. Adrenergic receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter norepinephrine and epinephrine. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol is a selective α2-adrenergic receptor agonist, which means it selectively activates the α2-adrenergic receptor subtype. The α2-adrenergic receptor is involved in various physiological processes, including blood pressure regulation, insulin secretion, and neurotransmitter release.
特性
IUPAC Name |
3-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-6-13(17-15-9)8-14-10(2)11-4-3-5-12(16)7-11/h3-7,10,14,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNVQHPIUCFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(C)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)



![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)

![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)